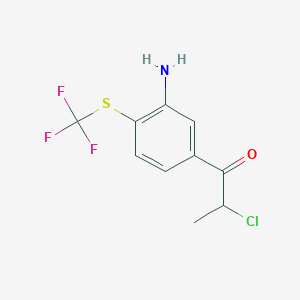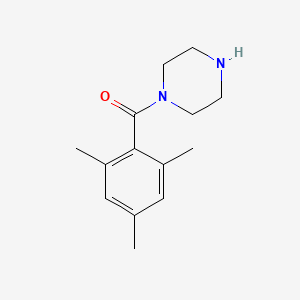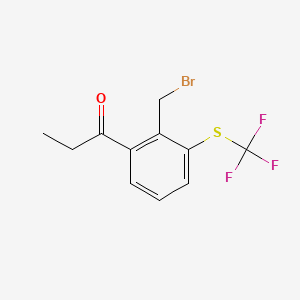
1-(2-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one is a complex organic compound characterized by the presence of amino, chloromethyl, and chloropropanone functional groups
Métodos De Preparación
The synthesis of 1-(2-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the chlorination of a precursor compound followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations to ensure consistency and quality.
Análisis De Reacciones Químicas
1-(2-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding amines or alcohols.
Substitution: The chloromethyl and amino groups can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one has a broad range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(2-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent bonds with specific amino acid residues in proteins, thereby modulating their activity. This can lead to changes in cellular signaling pathways and metabolic processes.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(2-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one stands out due to its unique combination of functional groups. Similar compounds include:
1-(2-Amino-3-(methyl)phenyl)-2-chloropropan-1-one: Lacks the chloromethyl group, resulting in different reactivity.
1-(2-Amino-3-(chloromethyl)phenyl)-2-propanone: Lacks the chlorine atom on the propanone moiety, affecting its chemical behavior. The presence of both amino and chloromethyl groups in this compound provides a unique reactivity profile, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H11Cl2NO |
|---|---|
Peso molecular |
232.10 g/mol |
Nombre IUPAC |
1-[2-amino-3-(chloromethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H11Cl2NO/c1-6(12)10(14)8-4-2-3-7(5-11)9(8)13/h2-4,6H,5,13H2,1H3 |
Clave InChI |
ZAEWRYKFMZSHAB-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=CC(=C1N)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dibromo-10-(2-ethylhexyl)-4,7-dithia-10-azatricyclo[6.3.0.02,6]undeca-1(8),2,5-triene-9,11-dione](/img/structure/B14066772.png)
![Pyrrolo[3,4-d]azepine-6(1H)-carboxylic acid, octahydro-, phenylmethyl ester, (3aR,8aS)-](/img/structure/B14066773.png)
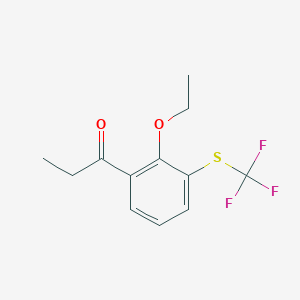

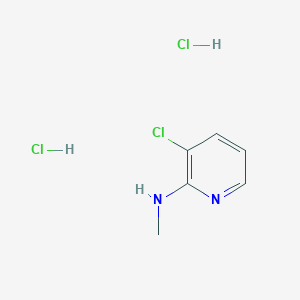

![7-methoxy-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B14066808.png)
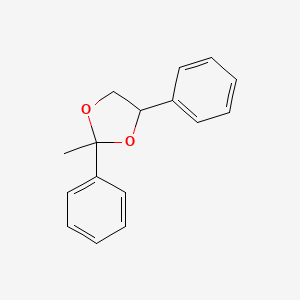
![4-(2-Bromo-5-methoxyphenyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B14066819.png)
